molecular formula C7H5F3N2S B2729666 3,4,5-Trifluorophenylthiourea CAS No. 886763-01-5

3,4,5-Trifluorophenylthiourea

Cat. No.: B2729666
CAS No.: 886763-01-5
M. Wt: 206.19
InChI Key: PNGMYMPMZIKWEP-UHFFFAOYSA-N
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Description

3,4,5-Trifluorophenylthiourea is a fluorinated arylthiourea derivative characterized by a thiourea functional group (-NH-CS-NH-) attached to a 3,4,5-trifluorophenyl ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine atoms, which modulate electronic properties, solubility, and intermolecular interactions . Its structure (Fig. 1, ) features three fluorine atoms at the 3rd, 4th, and 5th positions of the phenyl ring, creating a symmetrical substitution pattern.

Properties

IUPAC Name

(3,4,5-trifluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2S/c8-4-1-3(12-7(11)13)2-5(9)6(4)10/h1-2H,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGMYMPMZIKWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886763-01-5
Record name (3,4,5-trifluorophenyl)thiourea
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluorophenylthiourea typically involves the reaction of 3,4,5-trifluoroaniline with thiocyanate or thiourea under specific conditions. One common method includes the use of ammonium thiocyanate in the presence of hydrochloric acid, which facilitates the formation of the thiourea derivative .

Industrial Production Methods

Industrial production of this compound may involve high-pressure reactions and the use of catalysts to improve yield and efficiency. For instance, the reaction of 1-halo-3,4,5-trifluorobenzene with ammonia in the presence of cuprous salt or copper oxide as a catalyst can produce 3,4,5-trifluoroaniline, which is then converted to the desired thiourea compound .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorophenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorophenylthiourea involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby affecting various biochemical processes. For example, it may act as a tyrosinase inhibitor, preventing the conversion of tyrosine to melanin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorine-Substituted Phenylthioureas

The number and position of fluorine atoms significantly influence the physicochemical and biological properties of arylthioureas. Key comparisons include:

Compound Substituents Molecular Weight Key Properties
3,4,5-Trifluorophenylthiourea 3-, 4-, 5-F ~202.2 g/mol* High symmetry; strong electron-withdrawing effects enhance acidity and stability.
3-Fluorophenylthiourea 3-F ~170.2 g/mol* Reduced electronegativity; lower lipophilicity compared to tri-fluoro analogs.
3,4-Difluorophenylthiourea 3-, 4-F ~188.2 g/mol* Asymmetrical substitution; intermediate electronic effects between mono- and tri-F.
Phenylthiourea No F substituents ~152.2 g/mol* Minimal electron withdrawal; higher basicity and solubility in polar solvents.

*Estimated based on molecular formulas.

  • Lipophilicity : Increased fluorine content typically elevates logP values, improving membrane permeability but reducing aqueous solubility. This trend is critical in drug design for balancing bioavailability and metabolic stability.

Non-Fluorinated Analogues

  • Methoxy groups (-OCH₃) are electron-donating, contrasting sharply with fluorine’s electron-withdrawing nature. Such differences alter reactivity; for example, methoxy-substituted aromatics are more prone to electrophilic substitution, whereas fluorinated analogs resist oxidation.

Biological Activity

3,4,5-Trifluorophenylthiourea (TFPTU) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H5F3N2S
  • Molecular Weight : 189.16 g/mol
  • Physical Properties :
    • Density: 1.43 g/mL at 25ºC
    • Boiling Point: 210-213ºC
    • Vapor Pressure: 0.0797 mmHg at 25°C

Target Interaction : TFPTU primarily interacts with amine groups in proteins and other biomolecules. This interaction occurs through the thiourea linkage, leading to alterations in the structure and function of these biomolecules.

Biochemical Pathways :

  • TFPTU's action may influence various cellular functions such as cell signaling pathways, gene expression, and metabolic processes. It is hypothesized that the compound can bind to specific enzymes or receptors, potentially resulting in enzyme inhibition or activation.

Antibacterial Activity

Research indicates that TFPTU exhibits significant antibacterial properties against various bacterial strains. For instance, derivatives of TFPTU have shown minimum inhibitory concentrations (MICs) ranging from 3.9 to 7.8 mg/mL against Salmonella sp. and Staphylococcus aureus .

Bacterial StrainMIC (mg/mL)
Salmonella sp.3.9 - 7.8
Staphylococcus aureus3.9 - 7.8

Antifungal Activity

TFPTU derivatives have also demonstrated potent antifungal activity against several fungi, with MIC values ranging from 7.81 to 62.5 µg/mL against Aspergillus flavus and Penicillium expansum. The structure-activity relationship suggests that the presence of electron-withdrawing groups enhances antimicrobial efficacy .

Fungal StrainMIC (µg/mL)
Aspergillus flavus7.81 - 62.5
Penicillium expansum7.81 - 62.5
Candida albicans≥500
Candida glabrata≥500

Anticancer Properties

Preliminary studies suggest that TFPTU may possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation. The exact mechanisms remain under investigation.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluating the antimicrobial properties of various thiourea derivatives found that TFPTU exhibited comparable or superior activity against tested pathogens compared to standard antibiotics .
  • Cellular Impact Analysis : In vitro studies assessed the effects of TFPTU on cellular metabolism and gene expression in cancer cell lines, revealing significant alterations indicative of potential therapeutic applications.

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